Cas no 2097979-23-0 (2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine)

2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated pyrazole derivative featuring a thiophene substituent, offering unique structural and electronic properties for pharmaceutical and agrochemical applications. The incorporation of a 2-fluoroethyl group enhances metabolic stability and bioavailability, while the thiophene moiety contributes to π-electron delocalization, improving binding affinity in target interactions. The primary amine functionality provides a versatile handle for further derivatization, enabling the synthesis of amides, ureas, or Schiff bases. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors or CNS-targeting agents due to its balanced lipophilicity and hydrogen-bonding potential. Its well-defined scaffold supports structure-activity relationship studies in drug discovery.
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine structure
2097979-23-0 structure
Product name:2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
CAS No:2097979-23-0
MF:C11H14FN3S
MW:239.31236410141
CID:5726814
PubChem ID:121213924

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • F2198-5695
    • AKOS026724400
    • 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
    • 2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine
    • 2097979-23-0
    • 1H-Pyrazole-4-ethanamine, 1-(2-fluoroethyl)-3-(3-thienyl)-
    • Inchi: 1S/C11H14FN3S/c12-3-5-15-7-9(1-4-13)11(14-15)10-2-6-16-8-10/h2,6-8H,1,3-5,13H2
    • InChI Key: JDZGPAKWEVMMFZ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(=CN(CCF)N=1)CCN

Computed Properties

  • Exact Mass: 239.08924679g/mol
  • Monoisotopic Mass: 239.08924679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 372.5±42.0 °C(Predicted)
  • pka: 9.55±0.10(Predicted)

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-5695-1g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
1g
$663.0 2023-09-06
TRC
F162906-100mg
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)ethan-1-amine
2097979-23-0
100mg
$ 160.00 2022-06-05
Life Chemicals
F2198-5695-2.5g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-5695-10g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
10g
$2785.0 2023-09-06
Life Chemicals
F2198-5695-0.5g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
0.5g
$629.0 2023-09-06
TRC
F162906-500mg
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)ethan-1-amine
2097979-23-0
500mg
$ 615.00 2022-06-05
TRC
F162906-1g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1h-pyrazol-4-yl)ethan-1-amine
2097979-23-0
1g
$ 955.00 2022-06-05
Life Chemicals
F2198-5695-0.25g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
0.25g
$597.0 2023-09-06
Life Chemicals
F2198-5695-5g
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2097979-23-0 95%+
5g
$1989.0 2023-09-06

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine Related Literature

Additional information on 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Introduction to 2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine (CAS No. 2097979-23-0)

2-(1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, also known by its CAS number 2097979-23-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of this compound, particularly the presence of a fluorinated ethyl group and a thiophene ring, contribute to its distinct pharmacological profile.

The chemical structure of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine can be represented as follows:

Chemical Structure of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

The synthesis of this compound typically involves a multi-step process, starting with the formation of the pyrazole core through a condensation reaction between a hydrazine derivative and an appropriate carbonyl compound. Subsequent functionalization steps introduce the fluorinated ethyl group and the thiophene ring, resulting in the final product. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for both research and potential clinical applications.

In terms of its biological activity, 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine has shown promising results in various preclinical studies. One notable area of research is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Additionally, there is growing interest in the use of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine as an anti-cancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer, colon cancer, and leukemia. The mechanism of action appears to involve the modulation of multiple signaling pathways, including the inhibition of PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 2-(1-(2-fluoroethyl)-3-(thiophen-3-y l)-1H-pyrazol -4 - yl )ethan - 1 - amine have also been extensively studied. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, further research is needed to optimize its formulation and dosing regimens for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1-(2-fluoroethyl)-3-(thiophen - 3 - yl ) - 1 H - pyrazol - 4 - yl )ethan - 1 - amine in human subjects. Early results from phase I trials have shown that it is well-tolerated at various dose levels, with no serious adverse events reported. These findings are encouraging and pave the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.

In conclusion, 2 -( 1 -( 2 - fluoroethyl ) - 3 -( thiophen - 3 - yl ) - 1 H - pyrazol - 4 - yl )ethan - 1 - amine (CAS No . 2097979 - 23 - 0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound holds significant promise for addressing unmet medical needs in various diseases.

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